molecular formula C12H12N4 B14884550 (4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine

(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine

Cat. No.: B14884550
M. Wt: 212.25 g/mol
InChI Key: WAOXKBITTOGYSW-UHFFFAOYSA-N
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Description

(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine is a compound that features both an imidazole and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine typically involves the formation of the imidazole ring followed by its attachment to the isoquinoline moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine to form imines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or isoquinoline rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine is unique due to its combination of imidazole and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)isoquinolin-5-amine

InChI

InChI=1S/C12H12N4/c1-2-9-8-13-5-4-10(9)11(3-1)16-12-14-6-7-15-12/h1-5,8H,6-7H2,(H2,14,15,16)

InChI Key

WAOXKBITTOGYSW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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